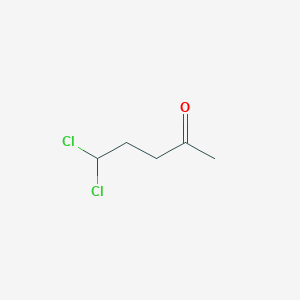
5,5-Dichloropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloropentan-2-one is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the fifth carbon of a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloropentan-2-one typically involves the chlorination of pentan-2-one. One common method is the interaction of 1-methylcyclobutanol with calcium hypochlorite (Ca(OCl)2), followed by the decomposition of the resulting hypochlorite in the presence of an iron(II) salt. This method offers a high selectivity of 98% for the formation of the desired ketone .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar chlorination techniques, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dichloropentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ketone group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
5,5-Dichloropentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 5,5-Dichloropentan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3,5-Dichloropentan-2-one
- 5-Chloro-2-pentanone
- Dichloromethane
- Methyl vinyl ketone
Comparison: 5,5-Dichloropentan-2-one is unique due to the positioning of its chlorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. For instance, 3,5-Dichloropentan-2-one has chlorine atoms on different carbons, leading to different chemical behavior and applications .
Properties
Molecular Formula |
C5H8Cl2O |
|---|---|
Molecular Weight |
155.02 g/mol |
IUPAC Name |
5,5-dichloropentan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-4(8)2-3-5(6)7/h5H,2-3H2,1H3 |
InChI Key |
XPYRKUASNOLLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


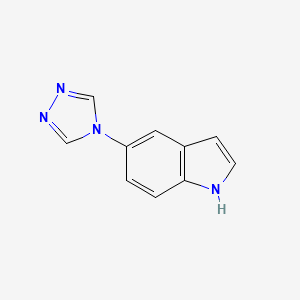
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)

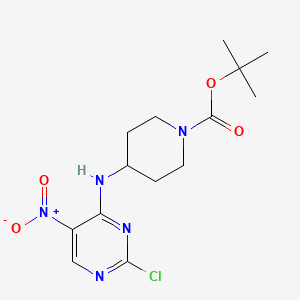
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)



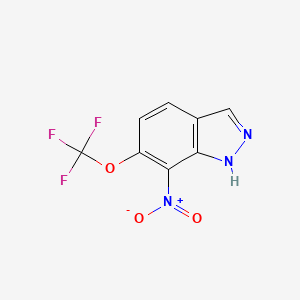
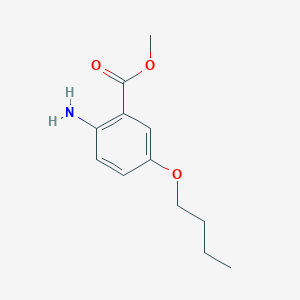
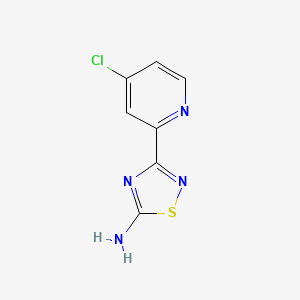
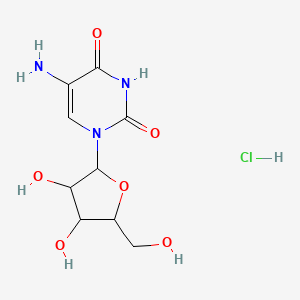
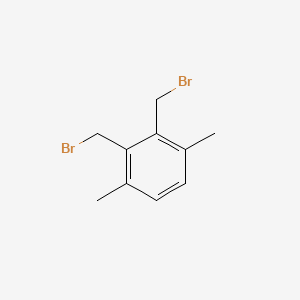
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
